structural conformation of 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
structural conformation of 1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
Structural Conformation and Mechanistic Insights of 1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose
Introduction to Conformational Architecture
In carbohydrate chemistry, the structural conformation of a pyranose ring dictates its reactivity, stability, and utility as a synthetic intermediate. While standard D-glucopyranose overwhelmingly favors the thermodynamically stable 4C1 chair conformation (where all bulky substituents are equatorial), the introduction of a 1,6-anhydro bridge fundamentally alters this geometric landscape[1].
1,6-Anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose (CAS: 3868-05-1) is a selectively functionalized derivative of levoglucosan. The bicyclic nature of the 1,6-anhydro bridge physically cannot form within a 4C1 conformation due to the prohibitive distance between the C1 and C6 positions. Consequently, the molecule is locked into a rigid 1C4 inverted chair conformation[2].
This conformational lock forces the substituents at C2, C3, and C4 into axial positions[2]. The placement of a bulky p-toluenesulfonyl (tosyl) group at the axial C2 position introduces significant steric strain and 1,3-diaxial interactions, but more importantly, it sets the stage for highly stereospecific downstream reactions.
Analytical Validation: NMR Spectroscopy of the 1C4 Lock
The most definitive proof of the 1C4 conformation comes from 1H Nuclear Magnetic Resonance (NMR) spectroscopy. In the standard 4C1 conformation of β -D-glucose, the axial-axial relationships between adjacent ring protons (H1 through H5) result in large vicinal coupling constants ( 3JH,H ), typically between 7.0 and 10.0 Hz[3].
However, when the ring flips to the 1C4 conformation, the axial hydroxyl/tosyl groups force the corresponding ring protons into equatorial positions[4]. The resulting equatorial-equatorial dihedral angles (~60°) drastically reduce the coupling constants, providing a self-validating analytical fingerprint for the bicyclic structure[3].
Quantitative Data: Conformational Coupling Constants
The following table summarizes the diagnostic shift in coupling constants caused by the 1,6-anhydro bridge:
| Proton Pair | Expected 4C1 β -D-Glucose ( 3JH,H ) | Observed 1C4 1,6-Anhydro Derivative ( 3JH,H ) | Conformational Geometry |
| H1 - H2 | 7.0 - 9.0 Hz | 1.0 - 2.0 Hz | Equatorial - Equatorial |
| H2 - H3 | 8.0 - 10.0 Hz | 1.0 - 3.0 Hz | Equatorial - Equatorial |
| H3 - H4 | 8.0 - 10.0 Hz | 1.0 - 3.0 Hz | Equatorial - Equatorial |
| H4 - H5 | 8.0 - 10.0 Hz | 1.0 - 2.0 Hz | Equatorial - Equatorial |
Data synthesized from quantum chemistry modeling and empirical NMR studies of 1C4 pyranose systems[3][4].
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose relies on the regioselective tosylation of levoglucosan. The C2 hydroxyl group exhibits slightly enhanced reactivity compared to C3 and C4, allowing for kinetic control during esterification[2].
Step-by-Step Protocol
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Preparation: Dissolve 1.0 equivalent of 1,6-anhydro- β -D-glucopyranose in anhydrous pyridine. Pyridine acts dually as the solvent and the acid scavenger (base) for the reaction.
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Kinetic Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature suppresses over-reaction, minimizing the formation of 2,4-di-O-tosyl byproducts.
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Reagent Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise over 30 minutes.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane). The protocol is self-validating: the disappearance of the highly polar, non-UV-active levoglucosan spot and the emergence of a less polar, strongly UV-active spot confirms the attachment of the aromatic tosyl group.
-
Quenching & Extraction: Quench the reaction with ice water to hydrolyze unreacted TsCl. Extract the aqueous layer with dichloromethane (DCM).
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Purification: Purify the crude mixture via silica gel flash chromatography to isolate the pure 2-O-tosyl isomer from minor 3-O and 4-O regioisomers.
Caption: Synthesis workflow for regioselective 2-O-tosylation of levoglucosan.
Mechanistic Reactivity: Antiperiplanar Epoxidation
The true synthetic value of 1,6-anhydro-2-O-p-toluenesulfonyl- β -D-glucopyranose lies in its highly predictable reactivity, driven entirely by its 1C4 stereochemistry.
Because the ring is locked, the C2-tosylate is positioned axially (pointing "down" or α ), and the adjacent C3-hydroxyl is also positioned axially (pointing "up" or β ). This creates a perfect trans-diaxial (antiperiplanar) relationship between the nucleophile (C3-OH) and the leaving group (C2-OTs).
When exposed to a strong base such as sodium methoxide (NaOMe), the C3-OH is deprotonated. The resulting C3-alkoxide executes an intramolecular SN2 attack on the C2 carbon. Because the attack must occur from the backside of the leaving group, the new C-O bond forms on the β (up) face. This strict antiperiplanar trajectory forces an inversion of stereochemistry at C2, converting the gluco-configuration into a manno-configuration, ultimately yielding 1,6:2,3-dianhydro- β -D-mannopyranose[5].
Caption: Mechanistic pathway of trans-diaxial epoxide formation via SN2 attack.
This predictable inversion is a cornerstone technique in carbohydrate drug development, allowing researchers to synthesize rare sugars and complex glycosidic scaffolds with absolute stereochemical control.
References
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Recent Progress in Quantum Chemistry Modeling on the Pyrolysis Mechanisms of Lignocellulosic Biomass Energy & Fuels - ACS Publications[Link]
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Synthesis of functional glycoconjugates to explore structural aspects of carbohydrate recognition MACAU - Uni-Kiel[Link]
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CAS 3868-05-1 | 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose Howei Pharm [Link]
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Dependence of pyranose ring puckering on anomeric configuration SciSpace [Link]
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Syntheses with Anhydro Sugars .39. The Synthesis of 4-O-substituted 1,6:2,3-dianhydro-beta-D-mannopyranoses Charles University (CUNI) [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,6-Anhydro-alpha-d-glucopyranose|Levoglucosan|162.14 g/mol [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Making sure you're not a bot! [macau.uni-kiel.de]
- 5. Synhteses with Anhydro Sugars .39. The Synthesis of 4-O-Oligoethylene Glycol Derivatives of 1,6-Anhydro-beta-D-glycopyranos and Crown-ethers Formed by Their Intramolecular Cyclization | Group of Supramolecular Chemistry [orgchem.natur.cuni.cz]
